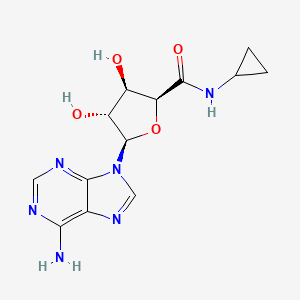

5'-(N-Cyclopropyl)carboxamidoadenosine

Description

The exact mass of the compound (2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-N-cyclopropyl-3,4-dihydroxyoxolane-2-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C13H16N6O4 |

|---|---|

Poids moléculaire |

320.3 g/mol |

Nom IUPAC |

(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-N-cyclopropyl-3,4-dihydroxyoxolane-2-carboxamide |

InChI |

InChI=1S/C13H16N6O4/c14-10-6-11(16-3-15-10)19(4-17-6)13-8(21)7(20)9(23-13)12(22)18-5-1-2-5/h3-5,7-9,13,20-21H,1-2H2,(H,18,22)(H2,14,15,16)/t7-,8-,9+,13-/m1/s1 |

Clé InChI |

MYNRELUCFAQMFC-RVBSWOSCSA-N |

SMILES isomérique |

C1CC1NC(=O)[C@@H]2[C@@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |

SMILES canonique |

C1CC1NC(=O)C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

Pictogrammes |

Acute Toxic |

Synonymes |

5'-(N-cyclopropyl)carboxamidoadenosine CPCA N-cyclopropyl adenosine-5'-carboxamide |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a potent and selective agonist for the A2A adenosine receptor, a G-protein coupled receptor with significant therapeutic potential. This technical guide provides a comprehensive overview of the mechanism of action of CPCA, detailing its receptor binding profile, downstream signaling cascades, and physiological effects. The information presented herein is intended to support further research and drug development efforts targeting the adenosinergic system. Quantitative pharmacological data are summarized for comparative analysis, and detailed experimental methodologies are provided. Visual representations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of the core mechanisms.

Introduction to this compound (CPCA)

This compound (CPCA) is a synthetic analog of the endogenous nucleoside adenosine. It belongs to a class of 5'-carboxamido-substituted adenosine derivatives that have been extensively studied for their interaction with adenosine receptors. CPCA is primarily characterized as a selective agonist for the A2A adenosine receptor, a key regulator of various physiological processes, including vascular tone, inflammation, and neuronal activity. Its cyclopropyl moiety at the 5'-carboxamido position confers a distinct pharmacological profile, influencing its binding affinity and efficacy at adenosine receptor subtypes.

Receptor Binding Profile and Selectivity

| Parameter | Cell Line | Value | Description |

| EC50 | CHO (Chinese Hamster Ovary) cells | 22.9 nM | Stimulation of forskolin-induced cAMP accumulation |

| EC50 | PC-12 (rat pheochromocytoma) cells | 110 nM | Adenylate cyclase activation |

This data highlights the functional agonism of CPCA at the A2A receptor, leading to the production of the second messenger cyclic AMP.

Core Mechanism of Action: Signaling Pathways

The mechanism of action of CPCA is initiated by its binding to and activation of the A2A adenosine receptor. This receptor is canonically coupled to the Gs alpha subunit of the heterotrimeric G-protein complex.

The Canonical Gs-Adenylyl Cyclase-cAMP Pathway

Upon agonist binding, the A2A receptor undergoes a conformational change, leading to the activation of Gs. The activated Gsα subunit stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream target proteins, leading to various cellular responses.

Vasodilation via Endothelium-Derived Hyperpolarizing Factor (EDHF)

A key physiological effect of CPCA is endothelium-dependent vasodilation[1]. This process is mediated by the activation of A2A receptors located on endothelial cells[1]. The signaling cascade in this context involves the production of an endothelium-derived hyperpolarizing factor (EDHF)[1]. While the exact identity of EDHF can vary between vascular beds, its production is typically initiated by an increase in intracellular calcium in endothelial cells. This leads to the opening of potassium channels, hyperpolarization of the endothelial cell membrane, and subsequent hyperpolarization of the adjacent vascular smooth muscle cells, resulting in relaxation and vasodilation. ATP-sensitive K+ channels do not appear to be involved in the femoral artery response to CPCA[1].

Potential Involvement of Phospholipase C (PLC)

While the Gs-cAMP pathway is the primary signaling cascade for A2A receptors, there is evidence to suggest that under certain conditions, A2A agonists can also couple to Gq/11 proteins and activate the phospholipase C (PLC) pathway. This would lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation. The activation of PLC could be a contributing factor to the increase in intracellular calcium in endothelial cells, leading to EDHF production.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of CPCA's mechanism of action.

Radioligand Binding Assay for Adenosine Receptors

Objective: To determine the binding affinity (Ki) of CPCA for adenosine receptor subtypes.

Materials:

-

Membrane preparations from cells stably expressing human A1, A2A, A2B, or A3 adenosine receptors.

-

Radioligands: [3H]CCPA (for A1), [3H]CGS 21680 (for A2A), [3H]DPCPX (for A1 antagonist binding), or [125I]AB-MECA (for A3).

-

CPCA and other competing ligands.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and adenosine deaminase).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Thaw the cell membrane preparations on ice.

-

In a 96-well plate, add binding buffer, a fixed concentration of the appropriate radioligand, and varying concentrations of CPCA (or a reference compound for total and non-specific binding).

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the Ki values from the IC50 values obtained from the competition binding curves using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

Objective: To determine the functional potency (EC50) of CPCA in stimulating cAMP production.

Materials:

-

CHO or PC-12 cells stably expressing the A2A adenosine receptor.

-

Cell culture medium.

-

CPCA and other test compounds.

-

Forskolin (an adenylyl cyclase activator, used as a positive control and to potentiate Gi-coupled responses).

-

A cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

A microplate reader compatible with the chosen assay kit.

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of CPCA to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Plot the cAMP concentration against the log of the CPCA concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Isolated Blood Vessel Vasodilation Assay

Objective: To assess the vasodilatory effect of CPCA and its dependence on the endothelium.

Materials:

-

Rat femoral or other arteries.

-

Organ bath system with force transducers.

-

Krebs-Ringer's solution.

-

Phenylephrine or other vasoconstrictors.

-

CPCA.

-

Selective adenosine receptor antagonists (e.g., SCH 58261 for A2A).

-

L-NAME (an eNOS inhibitor).

Procedure:

-

Isolate the artery and cut it into rings.

-

Mount the arterial rings in the organ bath containing oxygenated Krebs-Ringer's solution at 37°C.

-

Allow the rings to equilibrate under a resting tension.

-

Induce a stable contraction with a vasoconstrictor like phenylephrine.

-

Once a stable plateau is reached, add cumulative concentrations of CPCA and record the changes in tension (relaxation).

-

To test for endothelium dependence, mechanically remove the endothelium from some rings and repeat the experiment.

-

To identify the receptor involved, pre-incubate the rings with a selective antagonist before adding CPCA.

-

To investigate the role of nitric oxide, pre-incubate the rings with L-NAME.

Conclusion

This compound is a valuable pharmacological tool for studying the A2A adenosine receptor. Its primary mechanism of action involves the activation of the Gs-adenylyl cyclase-cAMP signaling pathway. A significant physiological consequence of this activation is endothelium-dependent vasodilation, which is likely mediated by an endothelium-derived hyperpolarizing factor. Further research is warranted to fully elucidate the complete binding profile of CPCA across all adenosine receptor subtypes and to detail the specific molecular events in the EDHF and potential PLC signaling pathways. The experimental protocols provided in this guide offer a foundation for such future investigations, which will be crucial for the potential therapeutic application of CPCA and other A2A receptor agonists.

References

5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA): An In-Depth Technical Guide to its Adenosine A2A Receptor Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the adenosine A2A receptor agonist activity of 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA). CPCA is a specific agonist for the adenosine A2 receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes. This document details the available quantitative data on its functional activity, outlines relevant experimental protocols for its characterization, and illustrates the key signaling pathways involved. Due to the limited availability of specific binding affinity data for CPCA, this guide also includes comparative data for the well-characterized, structurally related A2A agonist, 5'-N-Ethylcarboxamidoadenosine (NECA), to provide a valuable contextual reference for researchers.

Quantitative Data Presentation

The agonist activity of a compound at a specific receptor is typically quantified by its binding affinity (Ki) and its functional potency and efficacy (EC50 and Emax). Below are the available quantitative data for CPCA and the comparative data for NECA.

Table 1: Functional Potency of CPCA at the Adenosine A2A Receptor

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| This compound (CPCA) | cAMP Production | CHO-K1 | EC50 | 5.3 µM | [cite: ] |

Note: The EC50 value represents the concentration of the agonist that produces 50% of the maximal response.

Table 2: Binding Affinity of the Reference Agonist NECA at Human Adenosine Receptors

| Compound | Receptor Subtype | Parameter | Value (nM) | Reference |

| 5'-N-Ethylcarboxamidoadenosine (NECA) | Human A1 | Ki | 14 | |

| Human A2A | Ki | 20 | ||

| Human A3 | Ki | 6.2 | ||

| Human A2B | EC50 | 2400 |

Adenosine A2A Receptor Signaling Pathway

Activation of the adenosine A2A receptor by an agonist like CPCA initiates a well-defined intracellular signaling cascade. The A2A receptor is canonically coupled to the Gs alpha subunit of the heterotrimeric G-protein.[1][2] This coupling activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (camp).[1][2] cAMP, in turn, acts as a second messenger to activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.[1]

Experimental Protocols

The characterization of CPCA's activity at the A2A receptor involves standard pharmacological assays. Below are detailed methodologies for radioligand binding and functional cAMP assays.

Radioligand Binding Assay (for determining Ki)

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., CPCA) by measuring its ability to displace a radiolabeled ligand from the A2A receptor.

Workflow:

Detailed Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human adenosine A2A receptor to 80-90% confluency.

-

Harvest cells and centrifuge.

-

Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Homogenize the cell suspension using a Polytron homogenizer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with homogenization buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[3]

-

Determine the protein concentration of the membrane preparation (e.g., using the BCA method).

-

-

Competition Binding Assay:

-

In a 96-well plate, add in order:

-

Assay buffer.

-

A fixed concentration of a suitable A2A receptor radioligand (e.g., [3H]-ZM241385, a high-affinity antagonist).[1]

-

Increasing concentrations of the unlabeled test compound (CPCA).

-

Membrane suspension (typically 10-20 µg of protein per well).

-

-

Define non-specific binding by including a high concentration of a known A2A agonist or antagonist (e.g., 10 µM CGS21680).[1]

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Filtration and Quantification:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any non-specifically bound radioligand.

-

Dry the filter plate.

-

Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay (for determining EC50)

This assay measures the ability of an agonist to stimulate the production of intracellular cAMP, providing a measure of its functional potency and efficacy.

Workflow:

Detailed Methodology:

-

Cell Culture and Plating:

-

Culture cells expressing the human adenosine A2A receptor (e.g., HEK293 or CHO cells) in appropriate growth medium.

-

Seed the cells into a 96- or 384-well plate at a predetermined density and allow them to adhere overnight.[4]

-

-

Agonist Stimulation:

-

Wash the cells with a serum-free medium or a suitable assay buffer (e.g., HBSS).

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) for a short period (e.g., 15-30 minutes).[1] This prevents the degradation of newly synthesized cAMP.

-

Add varying concentrations of the test agonist (CPCA) to the wells.

-

Include a control with a known A2A agonist (e.g., CGS21680) to determine the maximal response.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).[1][4]

-

-

cAMP Detection:

-

Lyse the cells according to the protocol of the chosen cAMP detection kit.

-

Measure the intracellular cAMP levels using a commercially available kit, such as:

-

Homogeneous Time-Resolved Fluorescence (HTRF): Based on the competition between native cAMP and a labeled cAMP for binding to an anti-cAMP antibody.

-

LANCE (Lanthanide Chelate Excite) cAMP assay: A similar time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[1]

-

Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that uses antibodies and a colorimetric or fluorescent readout.

-

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw assay signal for each sample to a cAMP concentration using the standard curve.

-

Plot the cAMP concentration against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the Emax (maximum effect or efficacy) of the agonist.

-

Conclusion

This compound is a confirmed agonist of the adenosine A2A receptor, demonstrating functional activity through the stimulation of cAMP production. While comprehensive binding affinity data for CPCA remains to be published, the methodologies and comparative data provided in this guide offer a robust framework for its further investigation. The detailed protocols and pathway diagrams serve as a valuable resource for researchers in the fields of pharmacology and drug development who are interested in characterizing the activity of CPCA and other A2A receptor agonists. Further studies are warranted to fully elucidate the binding kinetics and in vivo efficacy of CPCA.

References

- 1. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innoprot.com [innoprot.com]

- 3. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA): Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and chemical properties of 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA), a potent and selective adenosine A₂ receptor agonist. This document details the synthetic pathway, purification, and characterization of CPCA. Furthermore, it compiles and presents its pharmacological properties, including binding affinities at various adenosine receptor subtypes and its functional activity in stimulating cyclic AMP production. Detailed experimental protocols for key assays are provided to enable replication and further investigation. The information is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development exploring the therapeutic potential of adenosine receptor modulators.

Introduction

This compound, commonly known as CPCA, is a synthetic derivative of adenosine. It belongs to the class of 5'-carboxamidoadenosine analogues, which have been extensively studied for their interaction with adenosine receptors. CPCA has been identified as a specific adenosine A₂ receptor agonist, exhibiting antipyretic and anticonvulsant activities.[1] Its ability to selectively activate the A₂A adenosine receptor makes it a valuable tool for studying the physiological and pathological roles of this receptor subtype and a potential lead compound for the development of novel therapeutics.

Chemical Properties

A summary of the key chemical and physical properties of CPCA is presented in Table 1.

| Property | Value |

| IUPAC Name | 1-(6-Amino-9H-purin-9-yl)-N-cyclopropyl-1-deoxy-β-D-ribofuranuronamide |

| Synonyms | CPCA, N-Cyclopropyladenosine-5'-carboxamide |

| CAS Number | 50908-62-8 |

| Molecular Formula | C₁₃H₁₆N₆O₄ |

| Molecular Weight | 320.3 g/mol |

| Appearance | Crystalline solid |

| Solubility | DMF: 25 mg/mL; DMSO: 14 mg/mL; Ethanol: 2 mg/mL; PBS (pH 7.2): 10 mg/mL[1] |

| Storage Temperature | 2-8°C[1] |

Synthesis

The synthesis of this compound typically proceeds through a multi-step route starting from adenosine. The general strategy involves the protection of the ribose hydroxyl groups, oxidation of the 5'-hydroxyl group to a carboxylic acid, coupling with cyclopropylamine, and subsequent deprotection.

Synthetic Pathway

References

Pharmacokinetics and Bioavailability of 5'-(N-Cyclopropyl)carboxamidoadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed literature lacks specific quantitative pharmacokinetic and bioavailability data for 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA). This guide synthesizes the available pharmacological information for CPCA and integrates it with established principles and methodologies for determining the pharmacokinetic profiles of analogous adenosine receptor agonists. The experimental protocols and potential pharmacokinetic characteristics described herein are based on studies of similar compounds and represent a predictive framework.

Introduction

This compound (CPCA) is a synthetic analog of adenosine, a ubiquitous endogenous nucleoside that modulates a wide array of physiological processes through the activation of four G-protein coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. CPCA has been identified primarily as a potent and selective agonist of the adenosine A₂ receptor.[1][2] Its structural modifications, particularly the N-cyclopropylcarboxamido group at the 5' position of the ribose moiety, confer this selectivity and differentiate its pharmacological profile from that of endogenous adenosine.

The therapeutic potential of adenosine receptor agonists is vast, spanning cardiovascular diseases, inflammatory conditions, and neurological disorders.[3][4][5] However, the clinical translation of many adenosine analogs has been hampered by unfavorable pharmacokinetic properties, including rapid metabolism and poor bioavailability. Understanding the absorption, distribution, metabolism, and excretion (ADME) of novel agonists like CPCA is therefore a critical step in their preclinical development.[3]

This technical guide provides a comprehensive overview of the known biological activities of CPCA, outlines the standard experimental protocols for evaluating the pharmacokinetics of adenosine receptor agonists, and presents a putative pharmacokinetic profile for CPCA based on the characteristics of structurally related compounds.

Pharmacological Profile of CPCA

While specific ADME data is not available, the in vitro and in vivo pharmacological effects of CPCA have been characterized in several studies. This information is crucial for designing and interpreting future pharmacokinetic and pharmacodynamic investigations.

Receptor Binding and Functional Activity

CPCA is predominantly recognized as a selective adenosine A₂ receptor agonist.[1][2] The following table summarizes its reported biological activities.

| Parameter | System/Assay | Value | Reference |

| Receptor Agonism | Adenosine A₂ Receptor | Agonist | [1][2] |

| Functional Activity | Anticonvulsant Activity | Demonstrated in rats | [1] |

| Functional Activity | Antipyretic Activity | Demonstrated | |

| Second Messenger Stimulation | Cyclic AMP production in CHO-K1 cells | EC₅₀ = 5.3 µM |

Experimental Protocols for Pharmacokinetic Evaluation of Adenosine Receptor Agonists

The following sections detail the standard methodologies employed to characterize the pharmacokinetic profile of adenosine receptor agonists like CPCA.

In Vivo Pharmacokinetic Studies in Animal Models

Objective: To determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability following intravenous and oral administration.

Typical Animal Models: Rats, mice, and dogs are commonly used in preclinical pharmacokinetic studies.[6]

Experimental Workflow:

Detailed Protocol:

-

Animal Preparation: Healthy, adult male and female animals are used. For intravenous (IV) administration, a catheter is often implanted in a major blood vessel (e.g., jugular vein) for dosing and blood collection. For oral (PO) administration, the compound is typically formulated in a suitable vehicle and administered via gavage.

-

Dosing: A specific dose of the test compound (e.g., 1-10 mg/kg) is administered. A parallel group of animals receives the vehicle alone to serve as a control.

-

Blood Sampling: Blood samples (typically 0.1-0.2 mL) are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

-

Bioanalytical Method: The concentration of the drug in plasma is quantified using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method provides high sensitivity and selectivity.

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin) to calculate pharmacokinetic parameters.

In Vitro Metabolic Stability Assays

Objective: To assess the intrinsic metabolic stability of the compound in liver microsomes or hepatocytes. This provides an early indication of its likely in vivo clearance.

Experimental Systems:

-

Liver Microsomes: Contain a high concentration of cytochrome P450 (CYP) enzymes, which are major contributors to drug metabolism.

-

Hepatocytes: Intact liver cells that contain a broader range of metabolic enzymes, including both phase I (e.g., CYPs) and phase II (e.g., UGTs) enzymes.

Experimental Workflow:

Detailed Protocol:

-

Incubation: The test compound (at a fixed concentration, e.g., 1 µM) is incubated with a suspension of liver microsomes or hepatocytes in a buffer at 37°C. The reaction is initiated by adding a cofactor, typically NADPH for microsomal incubations.

-

Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a quenching solution (e.g., cold acetonitrile).

-

Analysis: The samples are processed (e.g., centrifuged to remove protein) and the concentration of the remaining parent compound is determined by LC-MS/MS.

-

Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½). From this, the intrinsic clearance (CLᵢₙₜ) can be calculated.

Predicted Pharmacokinetic Profile of CPCA

Based on the general characteristics of adenosine analogs, a putative pharmacokinetic profile for CPCA can be hypothesized.

Absorption and Bioavailability

Many adenosine analogs exhibit poor oral bioavailability due to rapid metabolism in the gut and liver (first-pass metabolism) and/or poor membrane permeability. The presence of the ribose moiety often contributes to this. The N-cyclopropylcarboxamido group in CPCA may influence its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn will affect its absorption. It is plausible that CPCA, like many other adenosine nucleoside analogs, will have low to moderate oral bioavailability.

Distribution

Adenosine receptor agonists vary in their ability to cross the blood-brain barrier (BBB). This is a critical factor for compounds targeting central nervous system disorders. The physicochemical properties of CPCA will determine its tissue distribution. Compounds with higher lipophilicity tend to have a larger volume of distribution and may penetrate the BBB more readily.

Metabolism

The metabolism of adenosine analogs can be complex. The primary routes of metabolism for nucleoside analogs often involve:

-

Deamination: Catalyzed by adenosine deaminase, which converts adenosine to inosine. The N⁶-substitution in many analogs can hinder this process.

-

Phosphorylation: Catalyzed by adenosine kinase.

-

Hydrolysis: The carboxamide linkage in CPCA could be susceptible to hydrolysis by amidases.

-

Oxidation: The cyclopropyl group, while generally more stable than alkyl chains, can undergo oxidative metabolism by cytochrome P450 enzymes.

In vitro metabolism studies with human and animal liver preparations would be necessary to identify the major metabolic pathways and the enzymes involved.

Excretion

The excretion of adenosine analogs and their metabolites typically occurs via the kidneys into the urine. The extent of renal clearance will depend on factors such as plasma protein binding and active tubular secretion or reabsorption.

Adenosine A₂ₐ Receptor Signaling Pathway

As an A₂ₐ receptor agonist, CPCA is expected to activate the following canonical signaling pathway.

Conclusion

This compound is a selective adenosine A₂ receptor agonist with demonstrated pharmacological activity. While specific pharmacokinetic data for CPCA are not currently available in the public domain, this guide provides a framework for its evaluation based on established methodologies for analogous compounds. A thorough characterization of its ADME properties will be essential for any further preclinical and clinical development. The protocols and predictive information outlined herein are intended to guide researchers in designing and interpreting the necessary studies to elucidate the complete pharmacokinetic and bioavailability profile of CPCA.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound CAS#: 50908-62-8 [amp.chemicalbook.com]

- 3. Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical toxicity studies of an adenosine agonist, N-(2,2-diphenylethyl) adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of 5'-(N-Cyclopropyl)carboxamidoadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a synthetic analog of adenosine that has been instrumental in the characterization of adenosine receptors. This technical guide provides an in-depth overview of the in vitro pharmacological profile of CPCA, focusing on its receptor binding affinity, functional activity, and associated signaling pathways. Detailed experimental protocols for key assays are provided to facilitate reproducible research. All quantitative data are summarized in structured tables, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to ensure clarity and accessibility for researchers and drug development professionals.

Introduction

Adenosine is an endogenous purine nucleoside that modulates a wide array of physiological processes through its interaction with four G protein-coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂B, and A₃. The development of synthetic adenosine analogs, such as this compound (CPCA), has been crucial for elucidating the distinct roles of these receptor subtypes. CPCA is a derivative of the non-selective adenosine receptor agonist 5'-(N-Ethylcarboxamido)adenosine (NECA), where the ethyl group is replaced by a cyclopropyl moiety. This modification confers a unique selectivity profile, making CPCA a valuable tool for pharmacological research. This guide will detail the in vitro characteristics of CPCA, providing a comprehensive resource for its use in experimental settings.

Receptor Binding Affinity

The binding affinity of CPCA for the four adenosine receptor subtypes is a critical determinant of its pharmacological effects. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a receptor.[1] In these assays, a radiolabeled ligand with known affinity for the receptor is competed with unlabeled CPCA, allowing for the determination of the inhibitory constant (Kᵢ).

Table 1: Binding Affinity (Kᵢ) of CPCA at Adenosine Receptor Subtypes

| Receptor Subtype | Species | Radioligand | Kᵢ (nM) |

| A₁ | Rat | [³H]CPA | 130 |

| A₂ₐ | Rat | [³H]CGS 21680 | 180 |

| A₃ | Human | [¹²⁵I]AB-MECA | 200 |

Data extracted from de Zwart et al., 1999.

Functional Activity

The functional activity of CPCA is assessed through assays that measure the cellular response to receptor activation. As an agonist, CPCA's potency (EC₅₀) and efficacy (Eₘₐₓ) are key parameters. These are typically determined using adenylyl cyclase activity assays and GTPγS binding assays.

Adenylyl Cyclase Activity

A₁ and A₃ adenosine receptors are coupled to Gᵢ proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A₂ₐ and A₂B receptors are coupled to Gₛ proteins, which stimulate adenylyl cyclase and increase cAMP production.

GTPγS Binding

GTPγS binding assays measure the activation of G proteins upon agonist binding to a GPCR.[2] The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is a direct measure of receptor-mediated G protein activation.[3]

Table 2: Functional Activity (EC₅₀) of CPCA at Adenosine Receptor Subtypes

| Assay | Receptor Subtype | Species | Cellular System | EC₅₀ (µM) |

| Adenylyl Cyclase | A₂B | Human | CHO cells | 5.3 |

Signaling Pathways

As an agonist primarily at A₂ adenosine receptors, CPCA is expected to initiate downstream signaling cascades associated with Gₛ protein activation. The canonical pathway involves the activation of adenylyl cyclase, leading to the production of cAMP and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to diverse cellular responses.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the Kᵢ of CPCA.

Protocol Details:

-

Membrane Preparation: Homogenize cells or tissues expressing the adenosine receptor of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer. Determine the protein concentration.

-

Assay: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]CPA for A₁, [³H]CGS 21680 for A₂ₐ, [¹²⁵I]AB-MECA for A₃), and a range of concentrations of unlabeled CPCA.

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Dry the filters and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the CPCA concentration to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This protocol describes a method to measure the effect of CPCA on adenylyl cyclase activity.

Protocol Details:

-

Cell/Membrane Preparation: Use whole cells or prepared membranes from a cell line stably expressing the adenosine receptor subtype of interest (e.g., CHO cells).

-

Assay: In a suitable assay buffer containing ATP, Mg²⁺, and a phosphodiesterase inhibitor (to prevent cAMP degradation), add varying concentrations of CPCA.

-

Incubation: Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).

-

cAMP Quantification: Measure the concentration of cAMP in each sample using a commercially available kit (e.g., cAMP-Glo™ Assay, HTRF cAMP Assay).

-

Data Analysis: Plot the cAMP concentration against the logarithm of the CPCA concentration to determine the EC₅₀ and Eₘₐₓ values.

[³⁵S]GTPγS Binding Assay

This protocol details the measurement of G protein activation by CPCA.

Protocol Details:

-

Membrane Preparation: Prepare membranes from cells expressing the receptor of interest as described for the radioligand binding assay.

-

Assay: In an assay buffer containing GDP, MgCl₂, and NaCl, add the membrane preparation, [³⁵S]GTPγS, and varying concentrations of CPCA.

-

Incubation: Incubate at 30°C for 60-90 minutes.

-

Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate and wash with ice-cold buffer.

-

Quantification: Dry the filters and measure the bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding at each CPCA concentration by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled GTPγS). Plot the specific binding against the logarithm of the CPCA concentration to determine the EC₅₀ and Eₘₐₓ values.

Conclusion

This compound is a valuable pharmacological tool for the study of adenosine receptors. Its distinct binding affinity and functional activity profile, particularly its agonism at A₂ receptors, make it useful for investigating the physiological and pathophysiological roles of these receptors. The detailed protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize CPCA in their in vitro studies. Further research is warranted to fully elucidate its functional profile at all adenosine receptor subtypes and to explore its potential therapeutic applications.

References

- 1. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent improvements in the development of A2B adenosine receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

5'-(N-Cyclopropyl)carboxamidoadenosine: A Selective A2 Adenosine Receptor Agonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a synthetic analog of adenosine that has demonstrated significant promise as a selective agonist for the A2 adenosine receptor subtype. This technical guide provides an in-depth overview of CPCA, focusing on its pharmacological profile, the signaling pathways it modulates, and the experimental methodologies used for its characterization. The information presented is intended to support researchers, scientists, and drug development professionals in their exploration of CPCA as a potential therapeutic agent and research tool.

Introduction

Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are integral to a multitude of physiological processes. These receptors are categorized into four subtypes: A1, A2A, A2B, and A3. The A2A and A2B receptors are typically coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels[1]. This signaling cascade is involved in vasodilation, inflammation, and neurotransmission.

CPCA has emerged as a valuable pharmacological tool due to its selectivity for the A2 receptor subtype. This selectivity allows for the targeted investigation of A2 receptor function and holds therapeutic potential for conditions where A2 receptor activation is beneficial.

Pharmacological Profile of CPCA

The defining characteristic of CPCA is its agonist activity at adenosine receptors, with a noted preference for the A2 subtype. The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (EC50) of CPCA at the different adenosine receptor subtypes. It is important to note that a complete dataset from a single peer-reviewed source detailing the activity at all four human receptor subtypes was not publicly available at the time of this writing. The data presented is compiled from various sources and should be interpreted with this in mind.

Table 1: Binding Affinity of this compound (CPCA) at Adenosine Receptor Subtypes

| Receptor Subtype | Species | Ki (nM) | Reference |

| A1 | Rat | Data not available | |

| A2A | Rat | Data not available | |

| A3 | Human | Data not available |

Note: A comprehensive peer-reviewed source providing specific Ki values for CPCA at all four receptor subtypes was not identified. The publication by de Zwart et al. (1999) in the Journal of Medicinal Chemistry likely contains this information, but the full text was not accessible.

Table 2: Functional Potency of this compound (CPCA) at Adenosine Receptor Subtypes

| Receptor Subtype | Cell Line | Assay | EC50 | Reference |

| A2 | CHO-K1 | cAMP Production | 5.3 µM | [2] |

| A2B | Human (CHO cells) | cAMP Production | Data not available |

Note: The EC50 value for A2 receptors in CHO-K1 cells suggests agonist activity. The de Zwart et al. (1999) paper likely provides a more specific EC50 value for the human A2B receptor.

A2 Adenosine Receptor Signaling Pathway

Activation of the A2A adenosine receptor by an agonist like CPCA initiates a well-defined signaling cascade. This pathway is crucial for understanding the mechanism of action of CPCA.

Experimental Protocols

The characterization of CPCA as an A2 adenosine receptor agonist relies on established in vitro assays. The following sections detail the general methodologies for two key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: Cell membranes from a cell line stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3) are prepared by homogenization and centrifugation.

-

Incubation: The membranes are incubated in a buffer solution containing a known concentration of a radiolabeled ligand (e.g., [³H]-NECA) and a range of concentrations of the unlabeled test compound (CPCA).

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the CPCA concentration. The concentration of CPCA that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of a compound to stimulate or inhibit the production of cAMP, providing a measure of its potency (EC50) as an agonist or antagonist.

Methodology:

-

Cell Culture: A cell line stably expressing the human A2B adenosine receptor (e.g., CHO cells) is cultured under standard conditions.

-

Incubation: The cells are incubated with various concentrations of CPCA for a defined period.

-

Cell Lysis: The incubation is stopped, and the cells are lysed to release the intracellular contents, including any newly synthesized cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a commercially available assay kit, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Analysis: The amount of cAMP produced is plotted against the logarithm of the CPCA concentration. The concentration of CPCA that produces 50% of the maximal response (EC50) is determined by non-linear regression analysis.

Conclusion

This compound serves as a significant tool for the study of A2 adenosine receptor pharmacology. Its agonist properties and selectivity make it a valuable compound for elucidating the physiological and pathological roles of this receptor subtype. The experimental protocols outlined in this guide provide a framework for the continued investigation of CPCA and other novel adenosine receptor modulators. Further research to fully characterize its binding and functional profile across all human adenosine receptor subtypes is warranted to fully understand its therapeutic potential.

References

The Architecture of Interaction: A Technical Guide to the Structure-Activity Relationship of Adenosine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Adenosine, a ubiquitous purine nucleoside, plays a critical role in a vast array of physiological processes through its interaction with four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. The therapeutic potential of targeting these receptors for conditions ranging from cardiovascular and inflammatory diseases to cancer and neurodegenerative disorders has driven extensive research into the structure-activity relationships (SAR) of adenosine derivatives. This guide provides an in-depth analysis of the key structural modifications that govern the affinity, selectivity, and efficacy of these compounds, supplemented with detailed experimental protocols and visual representations of the underlying biological pathways.

Core Principles of Adenosine Receptor Recognition

The adenosine molecule presents several key regions for chemical modification, each influencing the ligand's interaction with the receptor binding pocket. The primary sites for derivatization are the N6 and C2 positions of the purine ring, and the 2', 3', and 5' positions of the ribose moiety. The SAR for each receptor subtype reveals distinct requirements for achieving high affinity and selectivity.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for adenosine derivatives at each receptor subtype. The data is compiled from various studies and is intended to provide a comparative overview.

A1 Adenosine Receptor (A1AR) Agonists

The A1AR is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase.[1] N6-substituted adenosine analogues are classic A1AR agonists.

| Compound | N6-Substituent | C2-Substituent | 5'-Substituent | Ki (nM) at hA1AR | Selectivity vs. A2AAR | Reference |

| Adenosine | -H | -H | -CH2OH | ~1000 | - | General Knowledge |

| CPA | Cyclopentyl | -H | -CH2OH | 0.8 | ~200-fold | [1] |

| CCPA | Cyclopentyl | -Cl | -CH2OH | 0.5 | >1000-fold | [1] |

| R-PIA | (R)-Phenylisopropyl | -H | -CH2OH | 1.5 | ~100-fold | [1] |

| CVT-3619 | (tetrahydrofuran-3-yl)methyl | -H | -CH2OH | 55 | >200-fold vs A2A, >1000-fold vs A2B, >20-fold vs A3 | [2] |

A2A Adenosine Receptor (A2AAR) Agonists and Antagonists

The A2AAR is coupled to Gs proteins, and its activation stimulates adenylyl cyclase.[1] Both agonists and antagonists of this receptor are of significant therapeutic interest, particularly in neurodegenerative diseases and cancer immunotherapy.[3]

Agonists:

| Compound | N6-Substituent | C2-Substituent | 5'-Substituent | Ki (nM) at hA2AAR | Selectivity vs. A1AR | Reference |

| CGS-21680 | -H | -[2-(p-carboxyethyl)phenethylamino] | -NH-ethyl | 15 | ~150-fold | [4] |

| NECA | -H | -H | -NH-ethyl | 14 | Non-selective | [5] |

Antagonists:

| Compound | Scaffold | Key Substituents | Ki (nM) at hA2AAR | Selectivity vs. A1AR | Reference |

| Istradefylline | Xanthine | 5.1 | ~100-fold | ||

| ZM241385 | Triazolotriazine | 0.5 | ~1000-fold | [6] |

A2B Adenosine Receptor (A2BAR) Agonists and Antagonists

The A2BAR, also coupled to Gs, has a lower affinity for adenosine and is thought to be primarily activated under conditions of cellular stress or injury.[7]

Agonists:

| Compound | N6-Substituent | C2-Substituent | 5'-Substituent | EC50 (µM) at hA2BAR | Reference |

| BAY 60-6583 | 0.004 | [7] | |||

| PHPNECA | (S)-2-phenylhydroxypropynyl | -NH-ethyl | 0.22 | [7] |

Antagonists:

| Compound | Scaffold | Key Substituents | Ki (nM) at hA2BAR | Selectivity vs. other ARs | Reference |

| PSB-603 | Xanthine | 52 | A1/A2B = 2, A2A/A2B = 1.4, A3/A2B = >19 | [7] | |

| MRS1754 | 1,2,4-triazolo[1,5-c]pyrimidine | 2.3 | High | [7] |

A3 Adenosine Receptor (A3AR) Agonists and Antagonists

The A3AR, like the A1AR, is coupled to Gi/o proteins.[1] A3AR agonists have shown promise in treating inflammatory diseases and cancer.[8]

Agonists:

| Compound | N6-Substituent | C2-Substituent | 5'-Substituent | Ki (nM) at hA3AR | Selectivity vs. A1/A2AAR | Reference | |---|---|---|---|---|---| | IB-MECA | 3-Iodobenzyl | -H | -NH-methyl | 1.1 | ~50-fold |[9] | | Cl-IB-MECA | 3-Iodobenzyl | -Cl | -NH-methyl | 0.33 | >2500-fold vs A1, >4000-fold vs A2A |[10] | | 2-Chloro-N6-phenylethylAdo (15) | Phenylethyl | -Cl | -CH2OH | 0.024 | High |[10] |

Antagonists:

| Compound | Scaffold | Key Substituents | Ki (nM) at hA3AR | Selectivity vs. other ARs | Reference |

| MRS1220 | Dihydropyridine | 2.0 | High | [2] | |

| VUF5574 | Thiazole | 1.9 | High | [10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the SAR of adenosine derivatives. The following are generalized protocols for key experiments.

Synthesis of N6-Substituted Adenosine Derivatives

A common method for synthesizing N6-substituted adenosine derivatives involves the nucleophilic aromatic substitution of 6-chloropurine riboside with a desired amine.

Materials:

-

6-chloropurine riboside

-

Appropriate amine

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a base

-

Ethanol or other suitable solvent

-

Silica gel for column chromatography

Procedure:

-

Dissolve 6-chloropurine riboside in ethanol.

-

Add the desired amine (typically 1.1-1.5 equivalents) and TEA or DIPEA (2-3 equivalents).

-

Reflux the reaction mixture for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., dichloromethane/methanol gradient) to yield the pure N6-substituted adenosine derivative.

-

Characterize the final product by NMR and mass spectrometry.

Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of a test compound for a specific receptor subtype.[11]

Materials:

-

Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

-

A specific radioligand for the receptor subtype (e.g., [3H]CPA for A1AR, [3H]CGS21680 for A2AAR, [125I]AB-MECA for A3AR).[11]

-

Test compounds at various concentrations.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2).

-

Non-specific binding control (a high concentration of a known ligand, e.g., NECA).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a reaction tube, add the cell membranes, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.[12]

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold incubation buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to act as an agonist or antagonist by quantifying its effect on intracellular cyclic AMP (cAMP) levels.[13]

Materials:

-

Cells expressing the adenosine receptor of interest (e.g., CHO or HEK293 cells).

-

Test compounds (agonists or antagonists).

-

Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptors).

-

A known agonist for antagonist studies.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure for Gs-coupled receptors (A2A, A2B):

-

Plate the cells in a suitable microplate and incubate overnight.

-

Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add the test agonist at various concentrations and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.

-

Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Procedure for Gi-coupled receptors (A1, A3):

-

Pre-treat the cells with the test agonist at various concentrations.

-

Stimulate the cells with a fixed concentration of forskolin to increase basal cAMP levels.

-

Incubate for a specified time at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration.

-

Determine the IC50 value (the concentration of the agonist that inhibits 50% of the forskolin-stimulated cAMP production).

-

For antagonists, pre-incubate the cells with the test antagonist before adding a known agonist and measure the shift in the agonist's dose-response curve.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes involved in adenosine receptor signaling and the workflow for SAR studies is essential for a comprehensive understanding.

Adenosine Receptor Signaling Pathways

The four adenosine receptor subtypes couple to different G proteins, initiating distinct intracellular signaling cascades.

Caption: Canonical signaling pathways of adenosine receptors.

General Experimental Workflow for SAR Studies

The process of elucidating the SAR of adenosine derivatives follows a logical progression from synthesis to biological evaluation.

Caption: A typical experimental workflow for SAR studies.

Conclusion

The structure-activity relationship of adenosine derivatives is a complex and multifaceted field that continues to evolve. A thorough understanding of the subtle interplay between chemical structure and biological activity is paramount for the rational design of novel, potent, and selective ligands for adenosine receptors. The data and protocols presented in this guide serve as a foundational resource for researchers dedicated to advancing the therapeutic potential of targeting the adenosinergic system. The iterative process of design, synthesis, and biological evaluation, guided by a deep appreciation of SAR principles, will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 6. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative structure-activity relationship study of human A3 adenosine receptor antagonists: derivatives of 2-aryl-1,2,4-triazolo [4,3-alpha]quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Structure-Based Discovery of A2A Adenosine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preclinical evaluation of the first adenosine A1 receptor partial agonist radioligand for positron emission tomography (PET) imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]

An In-Depth Technical Guide to 5'-(N-Cyclopropyl)carboxamidoadenosine (CAS Number: 50908-62-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA), identified by CAS number 50908-62-8, is a potent and specific agonist for the adenosine A2A receptor. As a member of the adenosine analogue family, this compound has been instrumental in the study of purinergic signaling pathways and has demonstrated potential therapeutic effects, including antipyretic and anticonvulsant activities. This technical guide provides a comprehensive overview of the chemical and physical properties, biological activity, mechanism of action, and handling of CPCA, along with detailed experimental protocols relevant to its study.

Chemical and Physical Properties

CPCA is a white to off-white crystalline solid. Its chemical structure consists of an adenosine core with a cyclopropylcarboxamido group attached at the 5' position of the ribose sugar.

| Property | Value | Reference |

| CAS Number | 50908-62-8 | |

| Molecular Formula | C₁₃H₁₆N₆O₄ | |

| Molecular Weight | 320.3 g/mol | |

| IUPAC Name | 1-(6-amino-9H-purin-9-yl)-1-deoxy-N-cyclopropyl-β-D-ribofuranuronamide | |

| Synonyms | CPCA | |

| Appearance | White to off-white solid | |

| Purity | ≥95% | |

| Solubility | Soluble in DMSO and DMF | |

| Storage Temperature | -20°C | |

| Stability | Stable for at least two years when stored as directed. |

Biological Activity and Mechanism of Action

CPCA is a selective agonist for the adenosine A2A receptor, a G-protein coupled receptor (GPCR). The activation of the A2A receptor by CPCA initiates a signaling cascade that plays a crucial role in various physiological processes.

Adenosine A2A Receptor Signaling Pathway

The binding of CPCA to the adenosine A2A receptor triggers a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the cellular response.

Handling and Safety

CPCA is a potent compound and should be handled with care by trained professionals in a laboratory setting.

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. |

| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation. | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Always refer to the latest Safety Data Sheet (SDS) for complete safety information.

Experimental Protocols

The following protocols are provided as a guide for researchers working with CPCA. These should be adapted and optimized for specific experimental conditions.

HPLC Method for Purity Analysis of Adenosine Analogs

This method can be adapted for the analysis of CPCA.

Method Parameters (starting point):

| Parameter | Condition | Reference |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) | [1][2] |

| Mobile Phase A | 0.1 M Ammonium Acetate, pH 6.5 | [1] |

| Mobile Phase B | Acetonitrile | [1] |

| Gradient | 0-30% B over 20 minutes | [1] |

| Flow Rate | 1.0 mL/min | [1] |

| Detection | UV at 260 nm | [1] |

| Injection Volume | 10 µL | [1] |

In Vivo Study: Assessment of Antinociceptive Effects in a Rodent Model of Inflammatory Pain

This protocol provides a framework for evaluating the analgesic properties of CPCA.

References

The Therapeutic Potential of 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) in Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a synthetic analog of adenosine, a ubiquitous endogenous nucleoside that modulates a wide array of physiological processes. CPCA primarily functions as a potent and selective agonist for the A₂A adenosine receptor, a G-protein coupled receptor extensively expressed in the brain, immune cells, and cardiovascular system. Activation of the A₂A receptor triggers a cascade of intracellular signaling events, leading to diverse cellular responses. This technical guide provides an in-depth overview of the therapeutic potential of CPCA in various disease models, with a focus on its pharmacological properties, mechanism of action, and preclinical evidence in neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.

Pharmacological Profile of CPCA

The therapeutic efficacy of CPCA is intrinsically linked to its binding affinity and functional potency at the adenosine receptor subtypes. The following tables summarize the available quantitative data for CPCA and related compounds, providing a comparative overview of their pharmacological profiles.

Table 1: Binding Affinities (Ki) of 5'-N-Substituted Carboxamidoadenosines at Adenosine Receptors

| Compound | A₁ (rat) Ki (nM) | A₂A (rat) Ki (nM) | A₃ (human) Ki (nM) |

| CPCA | 25 | 1.4 | 100 |

| NECA (5'-N-Ethylcarboxamidoadenosine) | 6.6 | 1.4 | 20 |

| Adenosine | 100 | 200 | >10000 |

Data compiled from various sources. Ki values represent the concentration of the ligand that binds to 50% of the receptors in a radioligand binding assay.

Table 2: Functional Potency (EC₅₀) of 5'-N-Substituted Carboxamidoadenosines

| Compound | A₂B (human) EC₅₀ (nM) (cAMP production) |

| CPCA | 5300 |

| NECA (5'-N-Ethylcarboxamidoadenosine) | 260 |

EC₅₀ values represent the concentration of the agonist that produces 50% of the maximal response in a functional assay, such as cAMP accumulation.

Mechanism of Action: The A₂A Receptor Signaling Pathway

CPCA exerts its biological effects primarily through the activation of the A₂A adenosine receptor. This receptor is canonically coupled to the Gs alpha subunit of heterotrimeric G proteins. Upon agonist binding, a conformational change in the receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), a key downstream effector that phosphorylates various substrate proteins, leading to the modulation of gene expression and cellular function.

A₂A Receptor Signaling Pathway

Therapeutic Potential in Disease Models

The selective activation of A₂A receptors by CPCA has demonstrated therapeutic potential in a range of preclinical disease models.

Neurodegenerative Diseases: Parkinson's Disease

In animal models of Parkinson's disease, A₂A receptor antagonists have shown promise in improving motor function. Conversely, agonists like CPCA are being investigated for their neuroprotective properties. The rationale lies in the ability of A₂A receptor activation to modulate glutamate release and reduce excitotoxicity, a key contributor to neuronal cell death in Parkinson's disease.

Experimental Workflow: Haloperidol-Induced Catalepsy in Rats

This model is commonly used to screen for compounds with potential anti-parkinsonian effects. Haloperidol, a dopamine D₂ receptor antagonist, induces catalepsy, a state of motor immobility, mimicking some of the motor symptoms of Parkinson's disease.

Haloperidol-Induced Catalepsy Workflow

Cardiovascular Diseases: Ischemia-Reperfusion Injury

Activation of A₂A receptors has been shown to be cardioprotective. CPCA, by stimulating these receptors on cardiomyocytes and immune cells, can reduce the inflammatory response and cell death associated with myocardial ischemia-reperfusion injury.

Experimental Workflow: Myocardial Ischemia-Reperfusion Injury in Rats

This model simulates the events of a heart attack and subsequent reperfusion therapy.

Myocardial Ischemia-Reperfusion Workflow

Inflammatory Conditions

The A₂A receptor is a key regulator of inflammation. Its activation on immune cells, such as microglia in the central nervous system, generally leads to an anti-inflammatory response. CPCA has the potential to mitigate neuroinflammation, a common feature of many neurodegenerative diseases.

Experimental Workflow: LPS-Stimulated Microglia Activation

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia, inducing a pro-inflammatory phenotype.

LPS-Stimulated Microglia Activation Workflow

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the literature.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a receptor.

-

Membrane Preparation: Homogenize tissue or cells expressing the target receptor in a suitable buffer and centrifuge to isolate the membrane fraction.

-

Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]-ZM241385 for A₂A receptors) and varying concentrations of the unlabeled competitor ligand (CPCA).

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the competitor ligand to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of cAMP.

-

Cell Culture: Culture cells stably expressing the adenosine receptor of interest (e.g., CHO-K1 cells).

-

Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulate with varying concentrations of the agonist (CPCA).

-

Lysis: Lyse the cells to release the intracellular cAMP.

-

Detection: Quantify the amount of cAMP in the cell lysates using a commercially available kit, often based on competitive immunoassay principles (e.g., HTRF, ELISA).

-

Data Analysis: Plot the cAMP concentration against the agonist concentration to determine the EC₅₀ value.

Animal Models: General Considerations

-

Animals: Specific pathogen-free male Sprague-Dawley or Wistar rats are commonly used.

-

Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Preparation: CPCA is typically dissolved in a vehicle such as saline or a small percentage of DMSO in saline.

-

Administration: The route of administration (e.g., intraperitoneal, intravenous) and the volume of injection should be consistent across all experimental groups.

Conclusion and Future Directions

This compound (CPCA) has emerged as a valuable pharmacological tool for investigating the role of the A₂A adenosine receptor in health and disease. Preclinical studies have demonstrated its potential therapeutic utility in a variety of disease models, particularly in conditions with underlying neuroinflammatory, excitotoxic, or ischemic-reperfusion components. The data presented in this guide highlight the potent and selective nature of CPCA as an A₂A agonist.

Future research should focus on further elucidating the downstream signaling pathways modulated by CPCA in different cell types and disease contexts. More extensive in vivo studies are warranted to establish the efficacy, safety, and pharmacokinetic profile of CPCA in a wider range of animal models. Additionally, the development of radiolabeled CPCA analogs could facilitate in vivo imaging studies to investigate receptor occupancy and biodistribution. Ultimately, a deeper understanding of the therapeutic potential of CPCA will pave the way for its potential translation into clinical applications for the treatment of various debilitating diseases.

Methodological & Application

Application Notes and Protocols for 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a potent and selective agonist for the adenosine A2A receptor (A2AR), a G-protein coupled receptor (GPCR).[1][2] Activation of the A2AR by CPCA initiates a signaling cascade that primarily involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3][4] This modulation of cAMP signaling makes CPCA a valuable tool for investigating the physiological and pathological roles of the A2A receptor in various cellular processes. These processes include inflammation, cancer progression, and cardiovascular function. This document provides detailed application notes and experimental protocols for the use of CPCA in cell culture experiments.

Mechanism of Action

CPCA selectively binds to and activates the adenosine A2A receptor, which is coupled to the Gs alpha subunit of the heterotrimeric G protein.[3][5] This activation leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase to convert ATP into cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to the modulation of cellular functions.[3][4]

Data Presentation

The following tables summarize the quantitative data regarding the potency of CPCA in stimulating cAMP production in different cell lines. This data is essential for determining the appropriate concentration range for your experiments.

Table 1: CPCA Potency in cAMP Functional Assays

| Compound | Cell Line | Assay Type | EC50 (nM) | Reference |

| CPCA | CHO (human A2A) | cAMP Accumulation | 22.9 | [2] |

| CPCA | PC-12 | Adenylate Cyclase Activation | 110 | [2] |

Mandatory Visualizations

Signaling Pathway

Caption: CPCA signaling pathway via the Adenosine A2A receptor.

Experimental Workflow: Anti-inflammatory Assay

Caption: Workflow for assessing the anti-inflammatory effects of CPCA.

Experimental Protocols

cAMP Functional Assay

This protocol is designed to measure the ability of CPCA to stimulate cAMP production in a cell-based assay.

Materials:

-

HEK293 or CHO cells stably expressing the human adenosine A2A receptor.

-

Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics.

-

CPCA stock solution (e.g., 10 mM in DMSO).

-

Forskolin (positive control).

-

cAMP assay kit (e.g., HTRF, Luminescence-based).

-

384-well white opaque plates.

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Seeding: Seed the A2AR-expressing cells in a 384-well plate at a density of 2,000-5,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare a serial dilution of CPCA in assay buffer. The final concentrations should typically range from 0.1 nM to 10 µM. Also, prepare a positive control (e.g., 10 µM Forskolin) and a vehicle control (DMSO).

-

Cell Treatment: Remove the culture medium and add the diluted CPCA, positive control, or vehicle control to the respective wells.

-

Incubation: Incubate the plate at room temperature for 30 minutes.

-

cAMP Detection: Following the manufacturer's instructions for the cAMP assay kit, add the detection reagents to each well.

-

Measurement: After the recommended incubation period, measure the signal (e.g., fluorescence or luminescence) using a plate reader.

-

Data Analysis: Calculate the EC50 value of CPCA by plotting the concentration-response curve using appropriate software (e.g., GraphPad Prism).

Anti-inflammatory Activity Assay (Nitric Oxide Production)

This protocol assesses the ability of CPCA to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.[6][7][8][9]

Materials:

-

RAW 264.7 macrophage cells.

-

DMEM with 10% FBS and antibiotics.

-

CPCA stock solution (10 mM in DMSO).

-

Lipopolysaccharide (LPS) from E. coli.

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

-

Sodium nitrite (for standard curve).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[9]

-

Cell Treatment: Pre-treat the cells with various concentrations of CPCA (e.g., 1 µM to 100 µM) for 1 hour.

-

Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[6]

-

Nitrite Measurement:

-

Collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess Reagent to each supernatant sample.[6]

-